Home > Products > Building Blocks P4158 > (5-Methyl-1H-pyrazol-4-yl)boronic acid
(5-Methyl-1H-pyrazol-4-yl)boronic acid - 1071455-14-5

(5-Methyl-1H-pyrazol-4-yl)boronic acid

Catalog Number: EVT-498140
CAS Number: 1071455-14-5
Molecular Formula: C4H7BN2O2
Molecular Weight: 125.92 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

1-(4-Chlorophenyl)-5-methyl-N′-((3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-1,2,3-triazole-4-carbohydrazide

    Compound Description: This compound features a complex structure incorporating pyrazole, triazole, and carbohydrazide moieties. The study focuses on its molecular structure, DFT studies, Hirshfeld surface analysis, energy frameworks, and molecular docking studies. []

    Compound Description: This compound is characterized by its crystal structure, determined to be a monoclinic crystal system. []

(E)-3-Methyl-4-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1-phenyl-1H-pyrazol-5(4H)-one

    Compound Description: This compound's crystal structure is the main focus of the study, revealing a triclinic crystal system. []

4-[(5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethyl]-5-methyl-2-phenyl-1H-pyrazol-3(2H)-one ethanol hemisolvate

    Compound Description: The study elucidates the crystal structure of this compound, which exists as a hemisolvate with ethanol. Intramolecular hydrogen bonding patterns are also discussed. []

    Compound Description: This acrylic acid derivative was synthesized and characterized using various spectroscopic techniques. []

    Compound Description: This Schiff base ligand and its MoO2(II) complex were synthesized and characterized. The study also investigated their DFT properties and in silico bioactivity. []

2-Amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile Derivatives

    Compound Description: This research focuses on a catalyst-free synthesis of a combinatorial library of these chromene derivatives, highlighting their potential for drug discovery. []

2-(4-((2-(4-alkoxyphenyl)-5-methyloxazol-4-yl)methyl)-1-alkyl-5-methyl-1H-pyrazol-3-yloxy)-6-(hydroxymethyl)tetrahydro-2H-pyran-3,4,5-triol Derivatives

    Compound Description: This study explores the synthesis and antidiabetic activity of these pyrazole-based heterocycles linked to a sugar moiety. []

    Compound Description: This research details the synthesis and characterization of this triazole-thione derivative. Molecular docking studies were also performed to explore its potential interactions with human prostaglandin reductase (PTGR2). []

1-(-5-Hydroxy-3-Methyl-1-Phenyl-1H-Pyrazol-4-yl)Ethan-1-one

    Compound Description: This study examines the toxicological and biochemical effects of a Cobalt(II) chelate of this pyrazole derivative in rats, providing insights into its potential safety profile. []

5,5-Dimethyl-3-(5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-1-phenyl-3-(trifluoromethyl)-3,5,6,7-tetrahydro-1H-indole-2,4-dione

    Compound Description: This compound acts as a potent inhibitor of mammalian Elongase of Long-Chain Fatty Acids Family 6 (ELOVL6), making it a potential therapeutic target for diabetes. []

4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles

    Compound Description: This study focuses on the synthesis and structural characterization of two isostructural compounds belonging to this class, using single-crystal X-ray diffraction. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(thiophen-2-yl)prop-2-en-1-ones

    Compound Description: Two isostructural compounds belonging to this class are examined for their structural features and supramolecular assembly. []

6-(2,6-dichlorophenyl)-3-(3-methyl-1H-pyrazol-5-yl)-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxylic acid

    Compound Description: This research details the synthesis and characterization of this complex heterocyclic compound, focusing on its potential as a precursor for pharmaceutical development. []

5-(2-(4-fluorophenyl)hydrazono)-4-methyl-2-((3-(5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)hydrazono)-2,5-dihydrothiazole dimethylformamide monosolvate

    Compound Description: This study describes the crystal structure of this complex compound, determined to be a monosolvate with dimethylformamide. []

3-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-substituted-phenyl)prop-2-en-1-ones

    Compound Description: Two series of these functionalized chalcones were synthesized and characterized. The study highlights variations in their supramolecular assembly based on intermolecular interactions. []

[5-(Arylthio/sulfinyl/sulfonyl)-3-methyl-1-phenyl-1H-pyrazol-4-yl]-arylmethanones

    Compound Description: This study explores the synthesis, structural characterization, and biological activities (herbicidal and insecticidal) of a series of these N-phenylpyrazolyl aryl methanone derivatives. []

4-{[4-(3,5-Dimethyl-1H-pyrazol-4-yl)diazenyl]-benzylidene}amino-2-aryl-5-methyl-3H-[1,2,4]-triazol-3-ones

    Compound Description: This study focuses on the synthesis of these azopyrazolobenzylidene derivatives, involving a Japp-Klingemann reaction and subsequent cyclization. Their antimicrobial activity was also evaluated. []

N-(6-Chloro-3-nitropyridin-2-yl)5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine

    Compound Description: This compound was synthesized and analyzed for its inhibitory potency against selected kinases. []

4-((1-(3-Nitrophenyl)-5-oxo-3-phenyl-4,5-dihydro-1H-pyrazol-4-yl)methyl)benzoic acid

    Compound Description: This research investigates the potential of this compound as a 3CLpro non-peptidic inhibitor for COVID-19 through in silico analysis of its absorption, distribution, metabolism, excretion, toxicity, and polypharmacological profile. []

    Compound Description: This research investigates the crystal structure of this pyrazole derivative. []

(E)-3-(3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-phenylprop-2-en-1-one

    Compound Description: This research investigates the crystal structure of this pyrazole derivative. []

Sodium 3-(5-Methyl-1-phenyl-1H-pyrazol-4-yl)-3-oxoprop-1-en-1-olate

    Compound Description: This compound serves as a versatile precursor for synthesizing various heterocyclic compounds, including pyrazolo[1,5-a]pyrimidines, triazolo[4,3-a]pyrimidines, and thieno[2,3-b]pyridine derivatives. []

N-(5-Methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N’-phenylureas

    Compound Description: This class of compounds exhibits cholecystokinin (CCK) antagonist activity, particularly as mixed CCK-A/CCK-B ligands. []

(E)-1-[5-Methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-3-{3-[5-methyl-1-(p-tolyl)-1H-1,2,3-triazol-4-yl]-1-phenyl-1H-pyrazol-4-yl}prop-2-en-1-one

    Compound Description: This research investigates the crystal structure of this compound, which features a trans (E) configuration around its central double bond. []

2-(5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-6-(4-nitrophenyl)-4-phenyl-1,3-diazabicyclo[3.1.0]hex-3-ene

    Compound Description: This photochromic compound exhibits interesting light-induced changes in both crystalline and solution phases. []

3-Methyl-4-[(1,3-diphenyl-1H-pyrazol-4-yl)-methylene]-1-phenylpyrazolin-5-(4H)-ones

    Compound Description: This study presents an environmentally friendly synthesis of these compounds using an ionic liquid as a solvent. []

4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]dihydropyridines and 4-[5-Chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl]-3,4-dihydropyrimidin-2-ones

    Compound Description: This study explores the synthesis and antimicrobial activity of these dihydropyridine and dihydropyrimidone derivatives. []

4-[3-Cyclopropyl-1-(mesylmethyl)-5-methyl-1H-pyrazol-4-yl]oxy,-2,6-dimethylbenzonitrile

    Compound Description: This nonsteroidal progesterone receptor antagonist, also known as PF-02413873, is investigated for its potential in treating gynecological conditions like endometriosis. [, ]

1-{(3R,4R)-3-[({5-Chloro-2-[(1-methyl-1H-pyrazol-4-yl)amino]-7H-pyrrolo[2,3-d]pyrimidin-4-yl}oxy)methyl]-4-methoxypyrrolidin-1-yl}prop-2-en-1-one (PF-06459988)

    Compound Description: This compound is a potent, third-generation, irreversible inhibitor of T790M-containing EGFR mutants, displaying high selectivity for the drug-resistant double mutants (L858R/T790M, Del/T790M) over wild-type EGFR. []

1-Acetyl/propyl-3-aryl-5-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines

    Compound Description: This series of pyrazolyl-pyrazolines were synthesized and evaluated for their anti-inflammatory and analgesic properties. []

N-(5-methyl-3-oxo-1,2-diphenyl-2,3-dihydro-1H-pyrazol-4-yl)-N'-phenylureas and carboxamides

    Compound Description: These compounds are cholecystokinin (CCK) antagonists, exhibiting both CCK1 selective and mixed CCK antagonist activities. [, ]

3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(4-methoxyphenyl)propenone and 3-(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)-1-(3,4,5-trimethoxyphenyl)propenone

    Compound Description: These compounds demonstrate hydrogen-bonded chain formations in their crystal structures. []

2-((3-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)methylene)-1H-indene-1,3(2H)-dione

    Compound Description: This study presents the crystal structure of this compound. []

4-Arylidene-1-(4-phenylselenazol-2-yl)-3-methyl-1H-pyrazole-5(4H)-ones

    Compound Description: These compounds were synthesized via a green and efficient four-component condensation reaction. []

5-(1-(2-fluorophenyl)-1H-pyrazol-4-yl)-1H-tetrazole

    Compound Description: This pyrazole derivative, designated as LQFM039, exhibits anti-inflammatory, antinociceptive, and vasorelaxant effects. []

5-[(1, 5-Dimethyl-3-oxo-2-Phenyl-2, 3-Dihydro-1H-Pyrazol-4-yl)Diazenyl]-1-Ethyl-6-Hydroxy-4-Methyl-2-oxo-1, 2-Dihydropyridine-3-Carbonitrile

    Compound Description: This N-hetorocyclic ligand and its 3d-metal complexes were synthesized, characterized and evaluated for their antimicrobial, antimycobacterial and cytotoxic activities. []

    Compound Description: The crystal structure of this compound, existing as a methanol hemisolvate, is analyzed, highlighting the presence of intermolecular hydrogen bonding. []

1-acetyl/propyl- 3-aryl-5-(5-aryloxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-pyrazolines

    Compound Description: This study details the synthesis and pharmacological evaluation of these pyrazoline derivatives, revealing their analgesic and anti-inflammatory properties. []

(E)-3-(3-(5-methyl-1-4-tolyl-1H-1,2,3-triazol-4-yl)-1-phenyl-1H-pyrazol-4-yl)-1-(5-methyl-1-phenyl-1H-1,2,3-triazol-4-yl)prop-2-en-1-one

    Compound Description: This study reports the crystal structure of this pyrazole-triazole derivative, revealing a triclinic crystal system. []

Bis(5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-3,4,5-trimethoxyphenylmethane

    Compound Description: This compound's crystal structure is investigated, highlighting the formation of sheets through N—H⋯N and N—H⋯O hydrogen bonds. []

Source and Classification

(5-Methyl-1H-pyrazol-4-yl)boronic acid is synthesized from 5-methyl-1H-pyrazole and boronic acid derivatives. It falls under the category of heterocyclic compounds due to the presence of nitrogen atoms in its structure. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in the development of sensors and drug delivery systems.

Synthesis Analysis

The synthesis of (5-Methyl-1H-pyrazol-4-yl)boronic acid can be accomplished through several methods:

  1. Direct Boronation: One common method involves the reaction of 5-methyl-1H-pyrazole with boron reagents such as boric acid or triisopropyl borate in the presence of a base like lithium hydroxide. This method typically requires controlled temperature conditions to optimize yield and purity.
  2. Lithium Hydroxy Complex Formation: An improved synthetic route involves forming a lithium hydroxy complex from 4-bromo-5-methyl-1H-pyrazole and triisopropyl borate. This complex can be isolated and utilized directly in Suzuki coupling reactions without further purification, enhancing efficiency and scalability .
  3. One-Pot Synthesis: A more advanced approach utilizes a one-pot reaction that combines 4-bromo-5-methyl-1H-pyrazole with boric acid esters and lithium reagents, allowing for simultaneous formation of the desired product with minimal intermediate isolation .

Technical Parameters

  • Temperature Control: Many synthetic routes require low temperatures (e.g., -70°C) during initial reactions to prevent side reactions.
  • Reaction Time: Typical reaction times can range from several hours to overnight depending on the method employed.
Molecular Structure Analysis

The molecular structure of (5-Methyl-1H-pyrazol-4-yl)boronic acid consists of a pyrazole ring substituted at the 4-position with a boronic acid group and a methyl group at the 5-position. The general formula can be represented as C6_6H8_8BNO2_2.

Structural Characteristics

  • Pyrazole Ring: The five-membered ring contains two nitrogen atoms at positions 1 and 2.
  • Boron Atom: The boron atom is trivalent, forming three bonds, one of which is a bond to the hydroxyl group (-OH), characteristic of boronic acids.

Data and Analyses

Crystallographic studies have shown that the compound exhibits planar geometry due to resonance stabilization within the pyrazole ring .

Chemical Reactions Analysis

(5-Methyl-1H-pyrazol-4-yl)boronic acid is primarily involved in:

  1. Suzuki Coupling Reactions: This compound acts as a coupling partner with aryl halides or other electrophiles to form biaryl compounds, which are vital in pharmaceuticals and agrochemicals.
  2. Cross-Coupling Reactions: It can participate in various cross-coupling reactions facilitated by palladium catalysts, enabling the formation of complex organic molecules.

Technical Details

  • Reaction Conditions: Typically conducted under inert atmosphere conditions (e.g., nitrogen or argon).
  • Catalysts Used: Commonly utilize palladium-based catalysts for effective coupling.
Mechanism of Action

The mechanism of action for (5-Methyl-1H-pyrazol-4-yl)boronic acid in Suzuki coupling involves:

  1. Oxidative Addition: The aryl halide undergoes oxidative addition to form an organopalladium intermediate.
  2. Transmetalation: The boronic acid reacts with this intermediate, transferring its aryl group to palladium.
  3. Reductive Elimination: Finally, reductive elimination occurs, regenerating the palladium catalyst and releasing the coupled product.

This mechanism is crucial for constructing complex molecular architectures efficiently .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: Specific melting points may vary based on purity but generally fall within a defined range suitable for characterization.

Chemical Properties

  • Solubility: Highly soluble in polar solvents such as water and methanol due to its hydroxyl group.
  • Stability: Exhibits stability under ambient conditions but may hydrolyze under prolonged exposure to moisture.

Relevant Data

Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR) are commonly employed to confirm structure and purity .

Applications

(5-Methyl-1H-pyrazol-4-yl)boronic acid finds applications across various domains:

  1. Pharmaceutical Development: Utilized in synthesizing bioactive compounds, including anti-cancer agents and anti-inflammatory drugs.
  2. Material Science: Employed in creating functional materials through polymerization processes involving boronate ester linkages.
  3. Agricultural Chemistry: Acts as an intermediate in developing herbicides and pesticides.

Properties

CAS Number

1071455-14-5

Product Name

(5-Methyl-1H-pyrazol-4-yl)boronic acid

IUPAC Name

(5-methyl-1H-pyrazol-4-yl)boronic acid

Molecular Formula

C4H7BN2O2

Molecular Weight

125.92 g/mol

InChI

InChI=1S/C4H7BN2O2/c1-3-4(5(8)9)2-6-7-3/h2,8-9H,1H3,(H,6,7)

InChI Key

ZYXMOCKFGABUGK-UHFFFAOYSA-N

SMILES

B(C1=C(NN=C1)C)(O)O

Canonical SMILES

B(C1=C(NN=C1)C)(O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.